tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl ester group, an iodine atom, a methoxy group, and a nitro group attached to the indole ring
Preparation Methods
The synthesis of tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the iodination of a methoxy-substituted indole, followed by nitration and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted indole derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Scientific Research Applications
tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the methoxy group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 3-iodo-5-methoxy-6-nitro-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Contains a bromine atom instead of iodine, which can affect its chemical reactivity and applications.
tert-Butyl indoline-1-carboxylate: Lacks the iodine, methoxy, and nitro groups, making it less reactive and potentially less biologically active.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15IN2O5 |
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Molecular Weight |
418.18 g/mol |
IUPAC Name |
tert-butyl 3-iodo-5-methoxy-6-nitroindole-1-carboxylate |
InChI |
InChI=1S/C14H15IN2O5/c1-14(2,3)22-13(18)16-7-9(15)8-5-12(21-4)11(17(19)20)6-10(8)16/h5-7H,1-4H3 |
InChI Key |
USJGZDYZOABNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)[N+](=O)[O-])OC)I |
Origin of Product |
United States |
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